molecular formula C16H14N2O4 B5762587 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol

4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol

Cat. No.: B5762587
M. Wt: 298.29 g/mol
InChI Key: DUXOQCAGGZICSV-UHFFFAOYSA-N
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Description

4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol is a complex organic compound with a unique structure that combines a pyrazole ring with a benzenetriol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and biological responses. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

What sets 4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)-1,2,3-benzenetriol apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

4-(5-methyl-4-phenoxy-1H-pyrazol-3-yl)benzene-1,2,3-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4/c1-9-16(22-10-5-3-2-4-6-10)13(18-17-9)11-7-8-12(19)15(21)14(11)20/h2-8,19-21H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUXOQCAGGZICSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2=C(C(=C(C=C2)O)O)O)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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